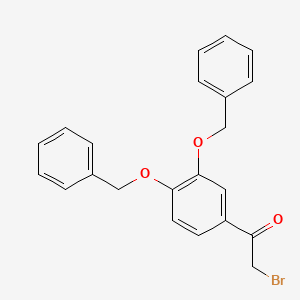

3,4-Dibenzyloxyphenacyl bromide

説明

It is likely a phenacyl bromide derivative with two benzyloxy groups attached at the 3- and 4-positions of the aromatic ring. Phenacyl bromides are commonly used as photo-labile protecting groups in organic synthesis or as alkylating agents due to the reactivity of the bromide moiety. The benzyloxy groups may enhance solubility or modulate electronic effects in chemical reactions. However, specific data on its synthesis, applications, or biological activity are absent in the provided materials.

特性

分子式 |

C22H19BrO3 |

|---|---|

分子量 |

411.3 g/mol |

IUPAC名 |

1-[3,4-bis(phenylmethoxy)phenyl]-2-bromoethanone |

InChI |

InChI=1S/C22H19BrO3/c23-14-20(24)19-11-12-21(25-15-17-7-3-1-4-8-17)22(13-19)26-16-18-9-5-2-6-10-18/h1-13H,14-16H2 |

InChIキー |

FWKNVYGFFGCWQY-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)CBr)OCC3=CC=CC=C3 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally or Functionally Related Compounds

The following comparisons are based on brominated or aromatic compounds from the evidence, which share partial structural or functional similarities with hypothetical derivatives of 3,4-Dibenzyloxyphenacyl bromide.

Sepantronium Bromide (YM-155)

- Structure : C₂₀H₁₉BrN₄O₃, featuring a brominated aromatic core, nitrogen heterocycles, and ether linkages .

- Applications: Potent survivin inhibitor with anticancer activity (IC₅₀ = 0.54 nM in PC-3 cells). Inhibits tumor growth in xenograft models (80% suppression in PC-3) and synergizes with γ-radiation .

- Comparison : Unlike 3,4-Dibenzyloxyphenacyl bromide, Sepantronium Bromide contains nitrogen heterocycles and targets specific apoptotic pathways. Both compounds, however, leverage bromine for reactivity or bioactivity.

Methyl Bromide

- Structure : Simple alkyl bromide (CH₃Br) .

- Applications : Used as a pesticide and fumigant due to its volatility and rapid diffusion. Toxicity includes neurotoxicity and respiratory failure .

- Comparison : Methyl bromide lacks aromaticity and functional groups like benzyloxy substituents. Its mechanism (alkylation) differs from aromatic bromides, which may participate in electrophilic substitutions or act as leaving groups.

Bromoxynil (3,5-Dibromo-4-hydroxybenzonitrile)

- Structure : Aromatic brominated herbicide with nitrile and hydroxyl groups .

- Applications : Inhibits photosynthesis by targeting photosystem II.

- Comparison: Bromoxynil shares brominated aromaticity but lacks the phenacyl bromide moiety.

Caffeic Acid Derivatives

- Example: 3,4-Dihydroxybenzeneacrylic acid (C₉H₈O₄), a natural phenolic acid .

- Applications : Antioxidant, anti-inflammatory, and precursor for fine chemicals .

Data Table: Key Properties of Compared Compounds

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。